6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide
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Overview
Description
6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a piperazine ring bound to a phenyl group, and a benzothiepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide typically involves multiple steps. One common method involves the reaction of 4-methylpiperazine with a suitable benzothiepine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}
Uniqueness
6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
60969-84-8 |
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Molecular Formula |
C19H24Br2N2O2S |
Molecular Weight |
504.3 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide |
InChI |
InChI=1S/C19H22N2O2S.2BrH/c1-20-6-8-21(9-7-20)15-10-13-11-16(22)17(23)12-19(13)24-18-5-3-2-4-14(15)18;;/h2-5,11-12,15,22-23H,6-10H2,1H3;2*1H |
InChI Key |
LEYVLSXJYHBPRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)O)O.Br.Br |
Origin of Product |
United States |
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